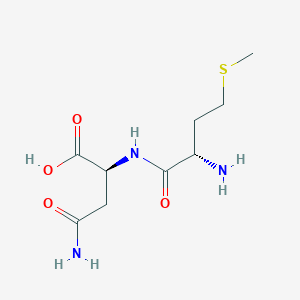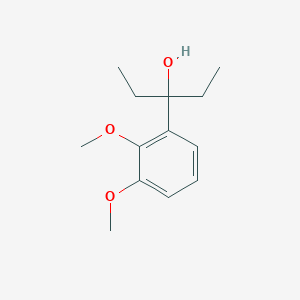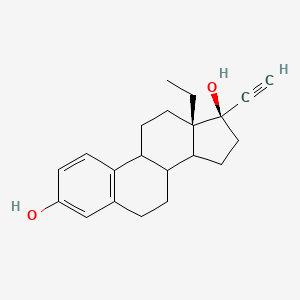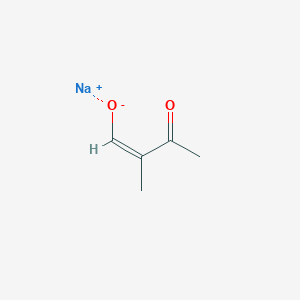
Br-PEG12-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG12-alcohol: (Br-PEG12-OH) is a compound that consists of a polyethylene glycol (PEG) chain with twelve ethylene glycol units, terminated with a bromine atom on one end and a hydroxyl group on the other. This compound is widely used in various fields due to its unique properties, such as high solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG12-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of PEG with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromine atom at one end of the PEG chain. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Br-PEG12-OH can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or azides, forming new functionalized PEG derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), thiols (R-SH), and amines (R-NH2).
Major Products:
Substitution Reactions: The major products are PEG derivatives with new functional groups, such as PEG-azide, PEG-thiol, or PEG-amine.
Oxidation Reactions: The major products are PEG-aldehyde or PEG-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Br-PEG12-OH is used as a building block for the synthesis of various PEGylated compounds, which are important in the development of drug delivery systems and bioconjugates .
Biology: In biological research, this compound is used to modify proteins, peptides, and other biomolecules to improve their solubility, stability, and bioavailability .
Medicine: this compound is employed in the development of PEGylated drugs, which have enhanced pharmacokinetic properties, such as prolonged circulation time and reduced immunogenicity .
Industry: In industrial applications, this compound is used in the formulation of cosmetics, personal care products, and as a surfactant in various chemical processes .
Mécanisme D'action
The mechanism by which Br-PEG12-OH exerts its effects is primarily through the formation of stable covalent bonds with other molecules. The bromine atom can be replaced by nucleophiles, allowing for the attachment of various functional groups to the PEG chain. This modification can alter the physical and chemical properties of the target molecules, such as increasing their solubility and stability.
Comparaison Avec Des Composés Similaires
Br-PEG12-Br: A homobifunctional PEG linker with two bromine atoms, used for bioconjugation and PEGylation.
SC-PEG12-SC: A PEG derivative with two succinimidyl carbonate groups, used in medical research and drug delivery.
Uniqueness: Br-PEG12-OH is unique due to its monofunctional nature, with one reactive bromine atom and one hydroxyl group. This allows for selective modification of molecules, making it a versatile tool in various scientific and industrial applications.
Propriétés
Numéro CAS |
2098983-38-9 |
|---|---|
Formule moléculaire |
C24H49BrO12 |
Poids moléculaire |
609.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H49BrO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-24H2 |
Clé InChI |
UKQSFOOUHQIZJF-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)

![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-dithiolane-3-carboxylate](/img/structure/B12337836.png)





